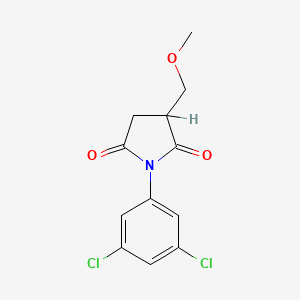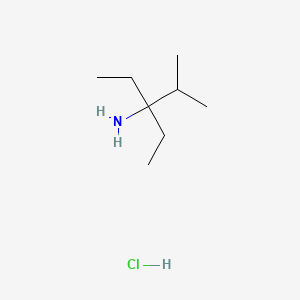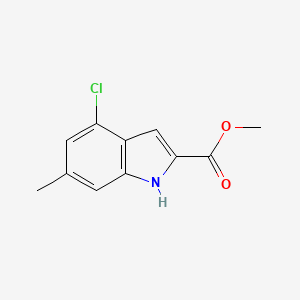![molecular formula C7H12ClNO2 B6604439 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride CAS No. 2708281-10-9](/img/structure/B6604439.png)
4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride (4-ABCH) is an organic compound that has been widely used in scientific research. It is a cyclic amine that is highly soluble in water and is used in various laboratory experiments. 4-ABCH has been used in a variety of applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the investigation of the mechanism of action.
科学研究应用
4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various organic compounds, including amino acids, peptides, and peptidomimetics. It has also been used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the modulation of cellular processes. Furthermore, 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has been used to investigate the mechanism of action of various drugs and to study the structure-activity relationships of drug molecules.
作用机制
The mechanism of action of 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is not fully understood. However, it is thought to act as an inhibitor of enzymes, as well as modulate cellular processes. It has been shown to interact with various proteins in the cell, such as ion channels, enzymes, and receptors. Furthermore, it has been shown to modulate the activity of various enzymes and to affect the activity of various cellular processes, such as cell growth and differentiation.
Biochemical and Physiological Effects
4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cholesterol esterase and lipoprotein lipase. Furthermore, it has been shown to modulate the activity of various cellular processes, such as cell growth and differentiation. In addition, 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has several advantages for use in laboratory experiments. It is highly soluble in water, making it easy to work with. Furthermore, it is relatively inexpensive, making it a cost-effective option for research. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound and can be easily degraded in the presence of light or heat. In addition, it is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
未来方向
The potential future directions for 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride are numerous. It could be further studied to better understand its mechanism of action and biochemical and physiological effects. Furthermore, it could be used in the synthesis of various organic compounds, such as peptides and peptidomimetics. In addition, it could be used in the development of new drugs and drug delivery systems. Finally, it could be used to study the structure-activity relationships of drug molecules.
合成方法
4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can be synthesized by the reaction of 4-aminobicyclo[2.1.1]hexane (4-ABH) with 1-chloro-2-chloromethylpropane in the presence of an acid catalyst. The reaction proceeds in two steps: the formation of the intermediate 4-chlorobicyclo[2.1.1]hexane-1-carboxylic acid and the subsequent hydrolysis of the intermediate to form 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride. The reaction is typically conducted at room temperature and can be completed in a few hours.
属性
IUPAC Name |
4-aminobicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c8-7-2-1-6(3-7,4-7)5(9)10;/h1-4,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVICKXHTSWQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-bromo-1-methoxypyrrolo[1,2-a]pyrazine](/img/structure/B6604368.png)
![dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane](/img/structure/B6604371.png)
![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)


![7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one](/img/structure/B6604394.png)

![N-methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B6604411.png)


amine hydrochloride](/img/structure/B6604442.png)
